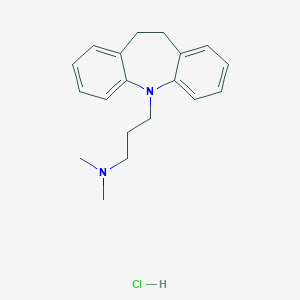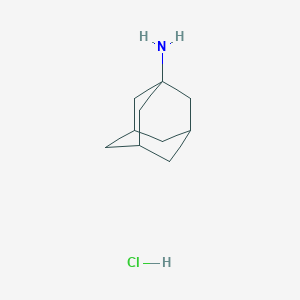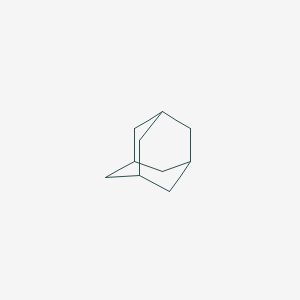
NSC635689
描述
“beta,beta-Carotene-4,4’-dione, 3,3’-dihydroxy-, (3S,3’S)-” is also known as Astaxanthin . It is a red dietary carotenoid isolated from Haematococcus pluvialis . The molecular formula is C40H52O4 . It is a potent antioxidant with antiproliferative, neuroprotective, and anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of Astaxanthin consists of a long chain of carbon atoms with alternating single and double bonds, which is typical of carotenoids . It has two hydroxyl groups and two ketone groups .Chemical Reactions Analysis
Astaxanthin is a fat-soluble and water-soluble pigment that exists in marine organisms such as shrimp, crab, salmon, and algae . It is the strongest antioxidant in nature. Its antioxidant activity is 550 times that of vitamin E and 10 times that of β-carotene .Physical And Chemical Properties Analysis
Astaxanthin has a density of 1.1±0.1 g/cm3, a boiling point of 774.0±60.0 °C at 760 mmHg, and a flash point of 435.8±29.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 10 freely rotating bonds .科学研究应用
虾青素(合成)在科学研究中的应用
虾青素,也称为 NSC635689,是一种天然存在的类胡萝卜素色素的合成形式。它以其强大的抗氧化特性而闻名,并在各个领域进行了广泛的研究。以下是重点介绍虾青素在科学研究中的独特应用的详细部分:
保健品和衰老: 虾青素已被研究用于其作为保健品的潜在健康益处,特别是在衰老过程中。 其强大的抗氧化活性可能有助于减少氧化应激,氧化应激是衰老和与年龄相关的疾病的关键因素 .
心血管健康: 研究表明虾青素可能对心血管健康有治疗作用。 其抗氧化特性可能通过减轻心脏组织的氧化损伤来帮助预防心血管疾病 .
抗癌特性: 由于虾青素能够抑制癌细胞的生长并诱导凋亡(程序性细胞死亡)而不影响健康细胞,因此已探索其在癌症预防和治疗中的作用 .
降压作用: 研究表明虾青素可能具有降压作用,可能通过其抗氧化机制帮助控制高血压 .
皮肤健康: 该化合物通过纳米结构脂质载体 (NLC) 改善其稳定性、水溶性、皮肤渗透性和保留性。 这可以增强其在皮肤病学中的应用,特别是用于皮肤保护和抗衰老治疗 .
作用机制
Astaxanthin, also known as NSC635689, beta,beta-Carotene-4,4’-dione, 3,3’-dihydroxy-, (3S,3’S)-, or 6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one, is a potent antioxidant carotenoid .
Target of Action
Astaxanthin’s primary targets are reactive oxygen species (ROS) and inflammatory mediators within the body .
Mode of Action
Astaxanthin exerts its effects primarily through its antioxidant and anti-inflammatory properties. It neutralizes ROS, thereby reducing oxidative stress . It also inhibits the production of proinflammatory cytokines, such as TNFα and IL-6 .
Biochemical Pathways
Astaxanthin affects several biochemical pathways. It blocks NF-κB activation, which is a key regulator of the immune response to infection . It also enhances the phagocytosis and bactericidal ability of neutrophils .
Pharmacokinetics
Astaxanthin is lipid-soluble, which influences its absorption, distribution, metabolism, and excretion (ADME) properties . It is soluble in DMSO, chloroform, DMF, ethanol, and methanol . Its bioavailability can be influenced by factors such as diet and the presence of other nutrients .
Result of Action
The antioxidant and anti-inflammatory actions of astaxanthin result in a range of cellular effects. These include reduced oxidative stress, decreased inflammation, and enhanced immune response . It has also been shown to have neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of astaxanthin. For example, its antioxidant activity can be affected by the presence of other antioxidants or pro-oxidants . Its stability can be influenced by factors such as light, temperature, and pH .
安全和危害
未来方向
属性
IUPAC Name |
6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-QISQUURKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283113 | |
| Record name | 3,3′-Dihydroxy-β,β-carotene-4,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7542-45-2 | |
| Record name | 3,3′-Dihydroxy-β,β-carotene-4,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-Dihydroxy-β,β-carotene-4,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dihydro-β,β-carotene-4,4'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chemical structure of astaxanthin, specifically the presence of esters, influence its absorption in fish?
A2: Studies on rainbow trout (Oncorhynchus mykiss) suggest that the presence of esters in astaxanthin, commonly found in natural sources, does not significantly hinder its absorption []. While steady-state serum astaxanthin concentrations were slightly higher in fish fed free astaxanthin compared to those fed esterified astaxanthin, the rates of absorption into serum following a single meal were not significantly different []. This finding suggests that the anterior intestine of rainbow trout effectively hydrolyzes astaxanthin esters, facilitating absorption [].
Q2: Can astaxanthin derived from plants be a viable alternative to algal or synthetic sources?
A3: Research demonstrates the successful engineering of an astaxanthin synthetic pathway in Nicotiana benthamiana plants using genes from the Adonis genus []. These transgenic plants accumulate astaxanthin without adverse effects on growth and exhibit improved seedling survivability under UV stress []. This successful implementation suggests that plant-derived astaxanthin could be a promising alternative source for various applications, potentially offering advantages in production cost and scalability.
Q3: Beyond pigmentation, are there other potential benefits of astaxanthin supplementation in fish?
A4: While research primarily focuses on pigmentation, some studies indicate potential benefits of astaxanthin beyond coloration. For example, in Astronotus ocellatus, astaxanthin supplementation, especially from Dunaliella salina, positively influences growth performance and immune response []. These findings warrant further investigation into the broader impacts of astaxanthin on fish health and well-being.
Q4: What analytical techniques are commonly employed to study astaxanthin?
A5: Several analytical methods are utilized to characterize and quantify astaxanthin. High-Performance Liquid Chromatography (HPLC) is commonly used to measure astaxanthin content in various matrices, including fish eggs [] and skin []. Spectroscopic techniques, such as measuring redness (a) and yellowness (b) values, provide insights into the pigmentation effects of astaxanthin []. Transcriptome and metabolome analyses help elucidate the molecular mechanisms underlying astaxanthin's effects on pigmentation-related gene expression and metabolic pathways [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)










